3,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-2-carboxamide
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Overview
Description
3,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms at the 3rd and 6th positions of the pyridine ring, and a carboxamide group attached to the 2nd position. The compound also features a pyridin-2-yl ethyl substituent at the nitrogen atom of the carboxamide group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 3,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available 3,6-dichloropyridine and 2-bromoethylpyridine.
Nucleophilic Substitution: The 2-bromoethylpyridine undergoes a nucleophilic substitution reaction with 3,6-dichloropyridine in the presence of a base such as potassium carbonate.
Amidation: The resulting intermediate is then subjected to amidation using an appropriate amine, such as ammonia or a primary amine, to form the carboxamide group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
3,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
3,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-2-carboxamide can be compared with other similar compounds, such as:
3,5-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-2-carboxamide: Similar structure but with chlorine atoms at the 3rd and 5th positions.
3,6-dichloro-N-[1-(pyridin-3-yl)ethyl]pyridine-2-carboxamide: Similar structure but with the pyridin-3-yl ethyl substituent.
3,6-dichloro-N-[1-(pyridin-4-yl)ethyl]pyridine-2-carboxamide: Similar structure but with the pyridin-4-yl ethyl substituent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3,6-dichloro-N-(1-pyridin-2-ylethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8(10-4-2-3-7-16-10)17-13(19)12-9(14)5-6-11(15)18-12/h2-8H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHJLPKEQRUXQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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